molecular formula C22H31N5O2 B2799510 N-(4-butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide CAS No. 2034234-69-8

N-(4-butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide

Cat. No.: B2799510
CAS No.: 2034234-69-8
M. Wt: 397.523
InChI Key: AZHOTJMOBACBLK-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-1-carboxamide core substituted with a 4-butoxyphenyl group and a 3-cyclopropyl-1-methylpyrazole moiety. Piperazine carboxamides are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties through substituent variations .

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-3-4-15-29-19-9-7-18(8-10-19)23-22(28)27-13-11-26(12-14-27)21-16-20(17-5-6-17)24-25(21)2/h7-10,16-17H,3-6,11-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHOTJMOBACBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

  • The ethyl substituent on piperazine may reduce steric hindrance compared to the bulkier pyrazole-cyclopropyl group. Crystal structure analysis confirms a chair conformation for the piperazine ring, a common feature in such derivatives .
  • The ethoxy group (shorter alkoxy chain) may reduce lipophilicity compared to the butoxy variant, impacting bioavailability .

Heterocyclic Moieties on Piperazine

  • The ketone linker in place of carboxamide may reduce metabolic stability due to susceptibility to reductase enzymes .
  • Chloro and trifluoromethyl substituents enhance electrophilicity, which could influence reactivity in biological systems .

Alkoxy Chain Length and Branching ()

Compounds 9–12 in feature alkoxy chains ranging from butoxy to hexyloxy on the phenyl ring. Key observations:

  • Branched chains (e.g., 2-methylpropoxy) : Introduce steric effects that may hinder binding to flat binding sites compared to linear butoxy .

Structural and Physicochemical Data Table

Compound Name Aryl Substituent Piperazine Substituent Molecular Weight (g/mol) Predicted logP Key Features
N-(4-Butoxyphenyl)-4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxamide 4-butoxyphenyl 3-cyclopropyl-1-methylpyrazole ~425.5 ~3.8 High rigidity, moderate lipophilicity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () 4-chlorophenyl Ethyl ~279.8 ~2.1 Electron-withdrawing, compact
N-(4-Ethoxyphenyl)-4-(2-methylimidazo-[1,2-α]pyridine-3-yl)thiazol-2-amine () 4-ethoxyphenyl 2-methylimidazopyridine-thiazole ~393.4 ~3.2 Dual heterocyclic, planar structure
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () 4-(trifluoromethyl)phenyl Pyrazole-butyl ketone ~393.4 ~2.9 Ketone linker, strong electron deficit

Key Research Findings

  • Piperazine Conformation : Chair conformation in piperazine derivatives is conserved across analogs, ensuring structural predictability .
  • Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to ethyl or linear alkoxy chains .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Condensation of cyclopropane derivatives with hydrazine hydrate under reflux to form the 3-cyclopropyl-1-methyl-1H-pyrazole core .

Piperazine Coupling : Reacting the pyrazole intermediate with a piperazine-carboxamide derivative using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .

Butoxyphenyl Attachment : Nucleophilic substitution of 4-butoxyphenylamine with the activated carbonyl group of the piperazine-carboxamide under basic conditions (e.g., triethylamine) .
Critical Factors : Temperature control (<50°C) during coupling steps minimizes side reactions. Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity.

Q. Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the piperazine ring (chair conformation) and pyrazole substituents .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (cyclopropyl protons), δ 3.5–4.0 ppm (piperazine and butoxy groups) .
    • ¹³C NMR : Carboxamide carbonyl signal at ~165 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₄H₃₂N₅O₂) .

Q. How can researchers assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Profiling :
    • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze via HPLC .
    • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C expected for carboxamides) .

Advanced Research Questions

Q. What computational strategies predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., dopamine D3 or serotonin receptors). Key residues for hydrogen bonding: piperazine NH with Asp110³.²⁵ .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .

Q. How can SAR studies optimize bioactivity while minimizing off-target effects?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace butoxy with methoxy or fluorine) and test in receptor-binding assays .

  • Off-Target Screening : Use kinase panels (e.g., Eurofins) to assess selectivity. Example

    Target IC₅₀ (nM) Selectivity Index
    D3 Receptor12 ± 21 (Reference)
    5-HT2A450 ± 3037.5

Q. What experimental designs resolve contradictions in biological activity data?

Methodological Answer:

  • Assay Validation : Replicate studies across orthogonal platforms (e.g., radioligand binding vs. functional cAMP assays) .
  • Buffer Optimization : Include antioxidants (e.g., ascorbic acid) to prevent compound degradation in cell-based assays .

Q. How can chiral separation techniques isolate active enantiomers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (80:20) mobile phase. Retention times differ by 1.5–2 min for enantiomers .
  • Crystallization : Resolve racemic mixtures using tartaric acid derivatives as resolving agents .

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